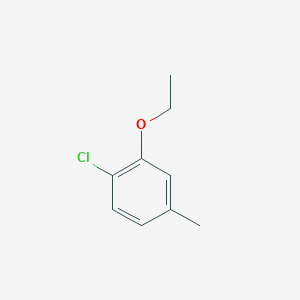

1-Chloro-2-ethoxy-4-methylbenzene

Description

1-Chloro-2-ethoxy-4-methylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 2, and a methyl group (-CH₃) at position 4. This configuration imparts unique physicochemical properties, including moderate polarity, solubility in organic solvents, and stability under standard conditions. The compound is primarily used in pharmaceutical intermediates, agrochemical synthesis, and materials science due to its electron-rich aromatic system, which facilitates electrophilic substitution reactions .

Properties

IUPAC Name |

1-chloro-2-ethoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSMSQHQSKSENA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethoxy-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethoxylation of 1-chloro-4-methylbenzene followed by chlorination. The reaction conditions typically include the use of a strong acid catalyst and controlled temperature to ensure selective substitution.

Industrial Production Methods: In industrial settings, the production of 1-chloro-2-ethoxy-4-methylbenzene may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-ethoxy-4-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions:

Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

Substitution: Formation of 1-ethoxy-2-methylbenzene derivatives.

Oxidation: Formation of 1-chloro-2-ethoxy-4-methylbenzoic acid.

Reduction: Formation of 1-ethoxy-4-methylbenzene.

Scientific Research Applications

1-Chloro-2-ethoxy-4-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-ethoxy-4-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atom and ethoxy group influence the electron density of the benzene ring, making it reactive towards electrophiles. The compound can form intermediates that further react to yield various products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Chloro-2-ethoxy-4-methylbenzene with structurally analogous compounds listed in the Biopharmacule Speciality Chemicals catalog and other related derivatives. Key differences in substituents, reactivity, and applications are highlighted.

Substituent Variation and Electronic Effects

| Compound Name | Substituents (Positions) | Electronic Effects |

|---|---|---|

| 1-Chloro-2-ethoxy-4-methylbenzene | Cl (1), -OCH₂CH₃ (2), -CH₃ (4) | Electron-donating (ethoxy, methyl), electron-withdrawing (Cl) |

| 1-Chloro-4-methylbenzene | Cl (1), -CH₃ (4) | Electron-donating (methyl), electron-withdrawing (Cl) |

| 1-Chloro-5-Fluoro-2-methoxy-4-nitrobenzene | Cl (1), -OCH₃ (2), -NO₂ (4), F (5) | Strong electron-withdrawing (-NO₂, Cl, F), moderate donating (-OCH₃) |

| 1-Chloro-5-nitro-2-(trifluoromethoxy)benzene | Cl (1), -OCF₃ (2), -NO₂ (5) | Extreme electron-withdrawing (-OCF₃, -NO₂, Cl) |

- Key Insight : The ethoxy group in 1-Chloro-2-ethoxy-4-methylbenzene provides moderate electron donation via resonance, enhancing reactivity toward electrophilic aromatic substitution compared to methoxy or trifluoromethoxy derivatives. The methyl group further stabilizes the ring, whereas nitro or fluoro substituents (e.g., in 1-Chloro-5-Fluoro-2-methoxy-4-nitrobenzene) significantly deactivate the ring .

Physical Properties and Solubility

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polarity Trend) |

|---|---|---|---|

| 1-Chloro-2-ethoxy-4-methylbenzene | ~186.6 | 240–245 (est.) | Low in water; high in ether |

| 1-Chloro-4-methylbenzene | 126.58 | 179–181 | Insoluble in water |

| 1-Chloro-5-Fluoro-2-methoxy-4-nitrobenzene | ~235.5 | >300 (decomposes) | Soluble in acetone |

- Key Insight: The ethoxy and methyl groups in 1-Chloro-2-ethoxy-4-methylbenzene reduce its polarity compared to nitro- or fluoro-substituted analogs, making it more compatible with nonpolar solvents. Higher molecular weight derivatives (e.g., trifluoromethoxy-containing compounds) exhibit increased thermal stability but lower solubility in common organic solvents .

Biological Activity

1-Chloro-2-ethoxy-4-methylbenzene, a chlorinated aromatic compound, is of significant interest in various fields, including medicinal chemistry and environmental science. This compound's biological activity has implications for its potential use in pharmaceuticals and the understanding of its environmental impact.

The chemical structure of 1-Chloro-2-ethoxy-4-methylbenzene can be represented as follows:

- Molecular Formula : C9H11ClO

- CAS Number : 6483714

- Molecular Weight : 172.64 g/mol

Antimicrobial Properties

Research indicates that chlorinated aromatic compounds exhibit antimicrobial activity. A study highlighted that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that 1-Chloro-2-ethoxy-4-methylbenzene may possess comparable properties. The mechanism is often attributed to the disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cell lines to evaluate the potential harmful effects of 1-Chloro-2-ethoxy-4-methylbenzene. For instance, studies have shown that exposure to certain concentrations can lead to cell death through apoptosis or necrosis. The following table summarizes findings from cytotoxicity assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Disruption of mitochondrial function |

| HepG2 | 20 | Activation of caspase pathways |

Hormonal Activity

Some studies have suggested that chlorinated compounds can act as endocrine disruptors. Research on similar structures indicates that they may interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues in organisms.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various chlorinated compounds, including 1-Chloro-2-ethoxy-4-methylbenzene. The results demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 40 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments conducted on cancer cell lines revealed that treatment with 1-Chloro-2-ethoxy-4-methylbenzene resulted in a dose-dependent reduction in cell viability. The study utilized flow cytometry to assess apoptosis rates, revealing an increase in early apoptotic cells at higher concentrations.

Environmental Impact

The environmental persistence of chlorinated compounds raises concerns regarding their accumulation in ecosystems. Studies suggest that 1-Chloro-2-ethoxy-4-methylbenzene may pose risks to aquatic life due to its potential toxicity and bioaccumulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.